
(4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid
説明
(4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid, also known as Boc-Thiazolidine-4-carboxylic acid, is a thiazolidine derivative used in organic synthesis. It is widely used in the pharmaceutical industry as a building block for the synthesis of various compounds.
科学的研究の応用
Synthesis and Characterization
Synthesis of Key Intermediates : This compound is an important intermediate in synthesizing biotin, a water-soluble vitamin crucial for the biosynthesis of fatty acids, sugars, and α-amino acids. It has been synthesized from L-cystine with an overall yield of 54% through processes such as acetonization, Boc protection, and N-methoxy-N-methyl amidation (Qin et al., 2014).
Antibacterial Activity and Kinetic Studies : This compound has been involved in studies on antibacterial activities and dynamic kinetic resolution. It exhibits potential as a nucleophilic substitution reaction intermediate, showing significant antibacterial activities against various strains (Song et al., 2015).
Synthesis of N-Boc Protected Derivatives : It is used in the synthesis of N-Boc protected oxazolidines, starting from L-Serine, for creating medicinally significant candidates. This includes steps like Boc protection and Swern Oxidation (Khadse & Chaudhari, 2015).
Crystal Structure and Computational Studies : Research includes the study of crystal structure, computational analyses, and stereoselectivity in synthesis processes. This aids in understanding the impact of substituents on reaction kinetics and product formation (Jagtap et al., 2016).
Applications in Chiral Auxiliary and Peptide Synthesis : It has been used as a chiral auxiliary in dipeptide synthesis, showing potential in creating enantiomerically pure compounds. This includes steps like benzylation of Zn-enolate and oxidative coupling (Studer et al., 1995).
Supramolecular Ag
gregation and Bioactive Derivatives6. Supramolecular Aggregation Behavior : Investigations into the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, including (4R)-3-tert-butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid, have been conducted. This research is significant for applications in gas storage, biosensing, and template catalysis, focusing on the influence of hydrogen bonding and solvent molecules in crystal lattices (Jagtap et al., 2018).
Bioactive Derivatives for Antibacterial Properties : Synthesis of derivatives of this compound has been studied for their potential antibacterial properties. Certain derivatives have shown promising antibacterial activities against various bacterial strains, indicating their potential use in medicinal chemistry (Song et al., 2009).
Large-Scale Preparation for Medicinal Use : Research includes the large-scale preparation of analogs of this compound from L-aspartic acid. This is significant for pharmaceutical applications, particularly in the synthesis of compounds with potential medicinal value (Yoshida et al., 1996).
Additional Research Applications
Dynamic Kinetic Resolution in Synthesis : Utilization of this compound in dynamic kinetic resolution processes, especially in stereoselective carbon-carbon bond formation, has been explored. This research is crucial for the synthesis of biologically active compounds (Kubo et al., 1997).
Synthesis of Peptide-Mimetic HIV Protease Inhibitors : Its use in the synthesis of chiral building blocks for peptide-mimetic HIV protease inhibitors has been demonstrated. This indicates its role in creating important compounds for treating infectious diseases (Ikunaka et al., 2002).
特性
IUPAC Name |
(4R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-7(8(13)14)6-17-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZNHPUWNUGYOV-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CS1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CS1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346733 | |
| Record name | (4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5317-15-7 | |
| Record name | (4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


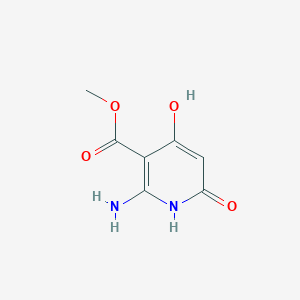


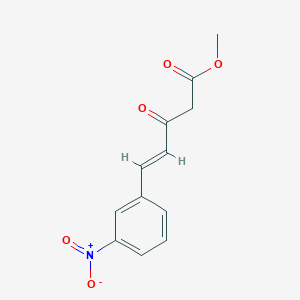
![4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3328862.png)
![1-(11-fluoro-3,3a,8,12b-tetrahydro-2H-dibenzo[3,4:6,7]cyclohepta[1,2-b]furan-2-yl)-N-methylmethanamine](/img/structure/B3328870.png)
![2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3328877.png)

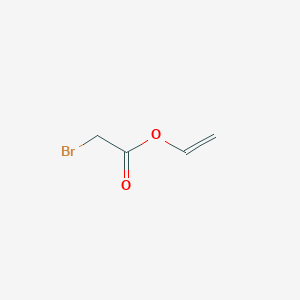
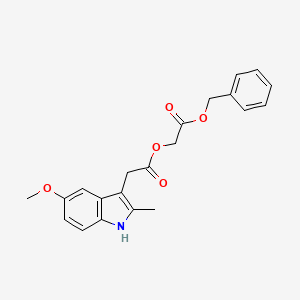
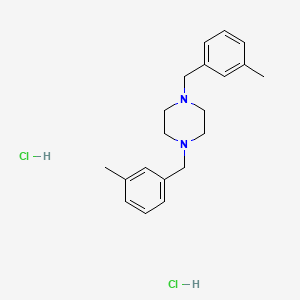

![1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine](/img/structure/B3328935.png)

